

A Comparative Analysis of 4-Ethylnitrobenzene Using ^1H and ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: 4-Ethylnitrobenzene

Cat. No.: B091404

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of **4-Ethylnitrobenzene**, with a comparative look at related compounds and detailed experimental protocols.

This guide provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **4-Ethylnitrobenzene**. For contextual understanding and to highlight the influence of substituents on the benzene ring, a comparison is made with the spectra of nitrobenzene and ethylbenzene. This document is intended to serve as a practical resource, offering clear data presentation, step-by-step experimental protocols, and visual aids to facilitate the interpretation of spectral data.

Comparative Spectral Data

The chemical shifts (δ) in parts per million (ppm), signal multiplicities, coupling constants (J) in Hertz (Hz), and integration values for **4-Ethylnitrobenzene** and its comparator molecules are summarized below. These tables offer a clear, quantitative comparison of their NMR spectral features.

^1H NMR Spectral Data Comparison

Compound	Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
4-Ethylnitrobenzene	H-2, H-6	8.16	d	8.8	2H
	H-3, H-5	7.39	d	8.8	2H
	-CH ₂ -	2.78	q	7.6	2H
	-CH ₃	1.30	t	7.6	3H
Nitrobenzene	H-2, H-6	8.21	d	8.7	2H
	H-4	7.71	t	7.4	1H
	H-3, H-5	7.54	t	7.9	2H
Ethylbenzene	Aromatic H	7.2 - 7.4	m	-	5H
	-CH ₂ -	2.65	q	7.6	2H
	-CH ₃	1.24	t	7.6	3H

d: doublet, t: triplet, q: quartet, m: multiplet

¹³C NMR Spectral Data Comparison

Compound	Carbon	Chemical Shift (δ , ppm)
4-EthylNitrobenzene	C-4	149.7
	C-1	146.7
	C-3, C-5	129.0
	C-2, C-6	123.6
	-CH ₂ -	28.8
	-CH ₃	15.2
Nitrobenzene	C-1	148.4
	C-4	134.7
	C-3, C-5	129.5
	C-2, C-6	123.6
Ethylbenzene	C-1	144.3
	C-2, C-6	128.4
	C-3, C-5	128.0
	C-4	125.8
	-CH ₂ -	29.1
	-CH ₃	15.8

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to **4-EthylNitrobenzene** and similar aromatic compounds.

Sample Preparation

- Sample Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

- **Solvent Selection:** Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl_3).
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- **Standard:** Add a small amount of Tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

NMR Spectrometer Setup and Data Acquisition

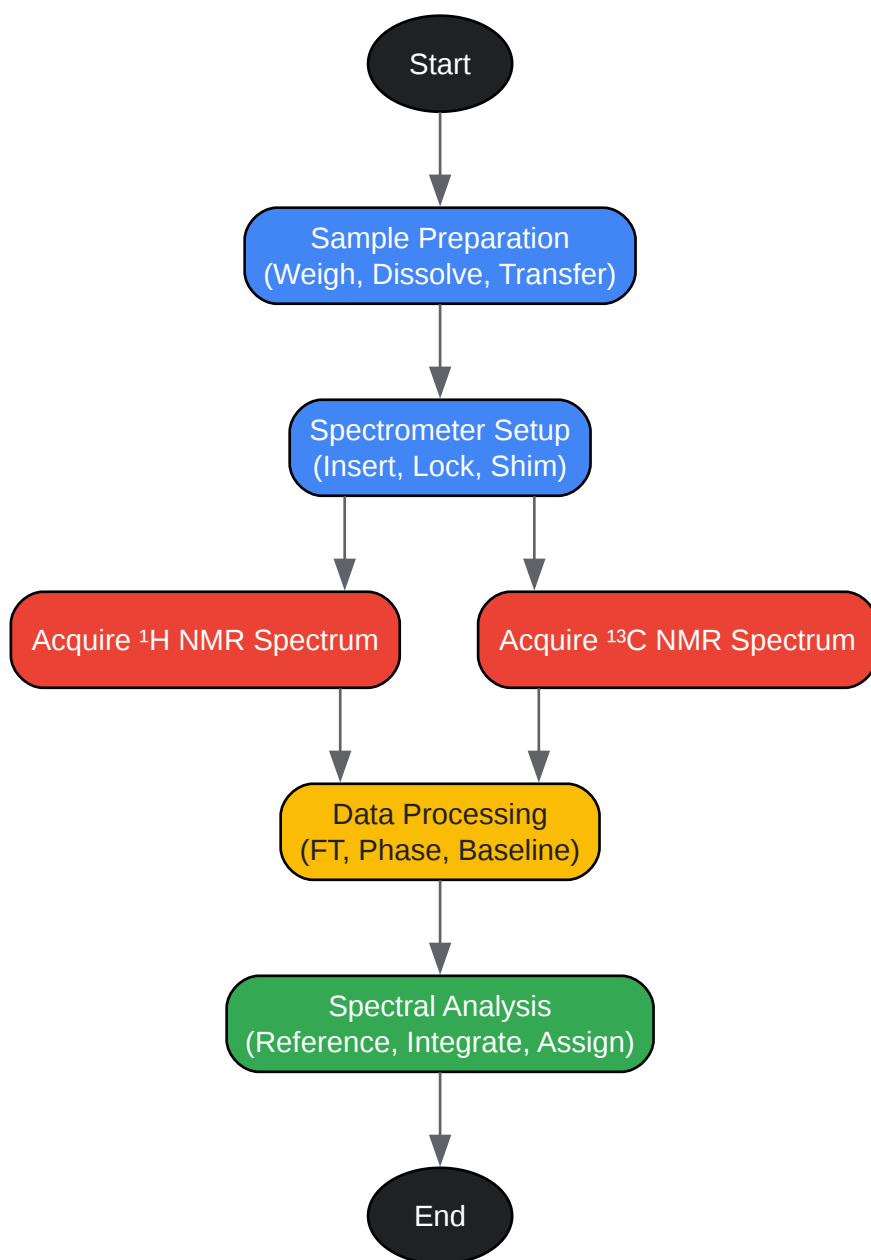
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer is recommended for good resolution.
- **Sample Insertion:** Carefully insert the NMR tube into the spectrometer's probe.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which enhances spectral resolution.
- **^1H NMR Acquisition Parameters:**
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 8-16
- **^{13}C NMR Acquisition Parameters:**
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

- Number of Scans: 1024 or more, depending on the sample concentration.
- Decoupling: Use proton decoupling to simplify the spectrum to singlets for each carbon.
- Data Processing:
 - Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
 - Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integration: Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizing Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the chemical structure of **4-EthylNitrobenzene** with annotations for NMR analysis and the general workflow for spectral acquisition.

Caption: **4-EthylNitrobenzene** structure with ^1H and ^{13}C NMR assignments.



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Caption: General experimental workflow for NMR spectral analysis.

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